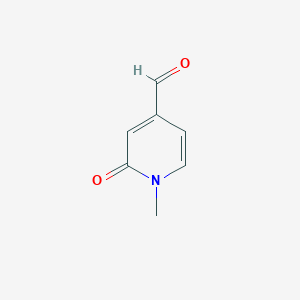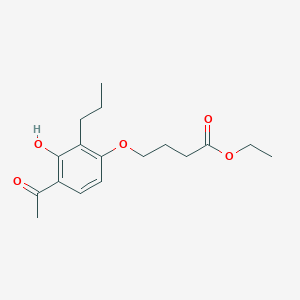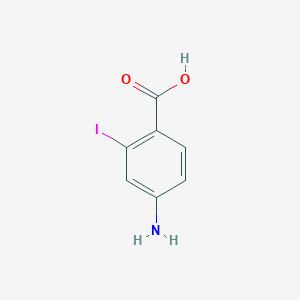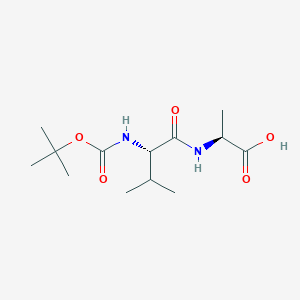
(S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protective group. This group is commonly used in peptide synthesis to protect the amine functionality during reactions that might affect it. The presence of the Boc group suggests that the compound could be an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or peptides.
Synthesis Analysis
The synthesis of related compounds often involves the use of protective groups like Boc to shield functional groups from undesired reactions. For instance, the synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid involves the use of diazo compounds and acylation reactions . Similarly, the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid includes steps such as selective methylation, Boc-protection, acylation, reduction, and oxidation, with an overall yield of about 41% . These methods could be adapted for the synthesis of (S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid.
Molecular Structure Analysis
The molecular structure of compounds with tert-butoxycarbonyl protective groups is characterized by the presence of the bulky tert-butyl group attached to a carbamate moiety. The structure of the compound would include a propanoic acid backbone with an amino acid side chain protected by the Boc group. The stereochemistry is indicated by the (S) configuration, which is important for the biological activity of the compound. The tert-butyl esters of related compounds have been structurally elucidated using techniques like IR, UV-spectroscopy, and NMR, and these methods could be used to analyze the molecular structure of (S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid .
Chemical Reactions Analysis
The Boc-protected amino acids are involved in various chemical reactions, particularly in peptide synthesis. The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, which allows for the amino group to participate in subsequent coupling reactions . The presence of the propanoic acid moiety suggests that the compound could also undergo reactions typical of carboxylic acids, such as esterification or amidation.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids include their solubility in organic solvents, stability under certain conditions, and reactivity towards specific reagents. The tert-butyl group significantly increases the steric bulk, affecting the compound's physical properties and reactivity. The compound's stability under various conditions, such as temperature and pH, would be an important consideration for its handling and storage. The spectroscopic properties, as influenced by substituents, can be analyzed using IR, UV, and NMR spectroscopy, providing insights into the electronic structure and conformation of the molecule .
Applications De Recherche Scientifique
Application in Synthetic Organic Chemistry
- Summary of the Application: This compound is used as a building block in synthetic organic chemistry. It’s particularly useful for the introduction of the tert-butoxycarbonyl (Boc) group into a variety of organic compounds .
- Methods of Application or Experimental Procedures: The introduction of the Boc group is achieved using flow microreactor systems . In another method, the N-Boc group is selectively deprotected from a structurally diverse set of compounds using oxalyl chloride in methanol .
- Results or Outcomes: The flow process for the introduction of the Boc group was found to be more efficient, versatile, and sustainable compared to the batch process . The deprotection of the N-Boc group using oxalyl chloride in methanol was reported to be a mild method that works under room temperature conditions for 1–4 hours with yields up to 90% .
Application in the Synthesis of Tertiary Butyl Esters
- Summary of the Application: This compound is used in the synthesis of tertiary butyl esters . Tertiary butyl esters find large applications in synthetic organic chemistry .
- Methods of Application or Experimental Procedures: A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results or Outcomes: The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Application in the Synthesis of Tertiary Butyl Esters
- Summary of the Application: This compound is used in the synthesis of tertiary butyl esters . Tertiary butyl esters find large applications in synthetic organic chemistry .
- Methods of Application or Experimental Procedures: A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results or Outcomes: The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-7(2)9(10(16)14-8(3)11(17)18)15-12(19)20-13(4,5)6/h7-9H,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBCSPANXVQYCP-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562682 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid | |
CAS RN |
70396-18-8 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



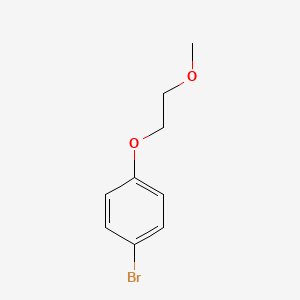
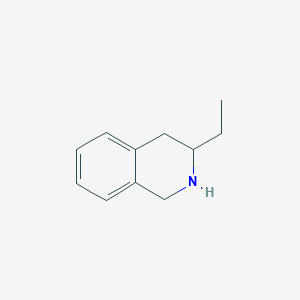

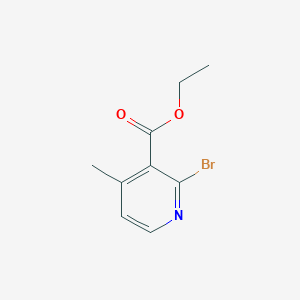
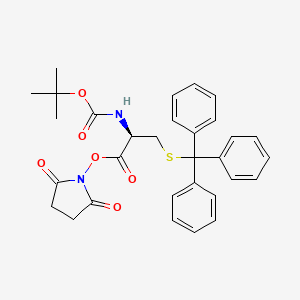
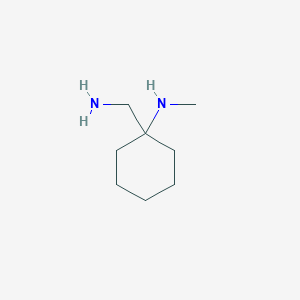
amine](/img/structure/B1283245.png)


